MHP 133
CAS No.:
Cat. No.: VC0007243
Molecular Formula: C17H20ClN5O3
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H20ClN5O3 |
---|---|
Molecular Weight | 377.8 g/mol |
IUPAC Name | [1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride |
Standard InChI | InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H |
Standard InChI Key | MCOVMZDBWGMPGM-UHFFFAOYSA-N |
Isomeric SMILES | C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] |
SMILES | C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] |
Canonical SMILES | C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] |
Chemical Properties and Structure
MHP-133 (CAS: 147340-43-0) is a synthetic small molecule with the molecular formula C₁₇H₂₀ClN₅O₃ and a molecular weight of 377.83 g/mol . Its structure enables interactions with diverse CNS targets, including receptors and enzymes implicated in neurodegeneration. The compound’s solubility and stability profiles recommend preparation in solvents such as dimethyl sulfoxide (DMSO) or ethanol for experimental use, though detailed synthetic pathways remain proprietary .
Table 1: Key Chemical Properties of MHP-133
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₀ClN₅O₃ | |
Molecular Weight | 377.83 g/mol | |
CAS Number | 147340-43-0 | |
AChE Inhibition (Kᵢ) | 69 μM |
Pharmacological Targets and Mechanisms
MHP-133’s multitarget strategy addresses the multifactorial nature of AD, combining receptor modulation, enzyme inhibition, and neurotrophic support.
Cholinergic System Modulation
MHP-133 weakly inhibits AChE (Kᵢ = 69 μM), enhancing acetylcholine levels without the adverse effects of potent cholinesterase inhibitors . It also binds to muscarinic (M1/M2) and nicotinic acetylcholine receptors (nAChRs), promoting synaptic plasticity and cognitive function .
Serotonergic and Imidazoline Receptors
The compound interacts with 5-HT₁A and 5-HT₂A serotonin receptors and imidazoline I₂ receptors, which regulate mood, cognition, and neuroprotection . These interactions may synergize with cholinergic effects to improve memory retention.
Neurotrophic and Anti-Excitotoxic Effects
In vitro, MHP-133 upregulates nerve growth factor (TrkA) receptor expression in hippocampal neurons, fostering neuronal survival . It also reduces excitotoxicity by attenuating glutamate-induced damage in hippocampal slices and increases secretion of soluble amyloid precursor protein (sAPP), which opposes toxic amyloid-β aggregation .
Preclinical Efficacy in Cognitive Models
MHP-133 enhances working memory in rodents and non-human primates, validating its translational potential.
Rodent Studies
In rats, intraperitoneal administration (50–200 μg/kg) improved acquisition and accuracy in radial arm maze and Morris water maze tasks. Performance enhancements were dose-dependent and persisted for hours post-administration .
Primate Studies
Rhesus monkeys treated with MHP-133 showed significant improvements in delayed matching-to-sample (DMTS) tasks, particularly at extended delay intervals (≥60 seconds), indicating robust effects on memory retention .
Table 2: In Vivo Cognitive Effects of MHP-133
Model | Dose | Task Improvement | Key Finding | Source |
---|---|---|---|---|
Rats | 50–200 μg/kg | Radial arm maze | Dose-dependent accuracy enhancement | |
Rhesus monkeys | 100 μg/kg | DMTS | 30% accuracy increase at 120s delay |
Neuroprotective Mechanisms
Amyloid Pathway Modulation
By promoting non-amyloidogenic processing of APP, MHP-133 elevates sAPPα levels, which enhances synaptic plasticity and opposes amyloid-β toxicity . This dual action contrasts with single-target amyloid inhibitors.
Comparative Advantages Over Existing Therapies
Unlike donepezil or rivastigmine, which primarily inhibit AChE, MHP-133’s multitarget profile may reduce side effects (e.g., gastrointestinal distress) while addressing broader pathological mechanisms . Its weak AChE inhibition avoids excessive cholinergic stimulation, and its neurotrophic effects offer disease-modifying potential absent in current symptomatic treatments.
Challenges and Future Directions
While preclinical data are promising, clinical trials are needed to assess safety, pharmacokinetics, and efficacy in humans. The compound’s poor solubility and blood-brain barrier permeability may require formulation optimization . Additionally, long-term studies must evaluate potential tolerance or off-target effects.
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